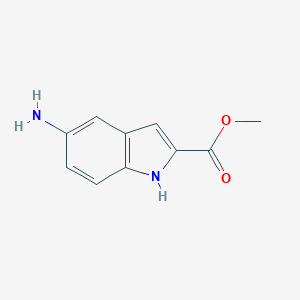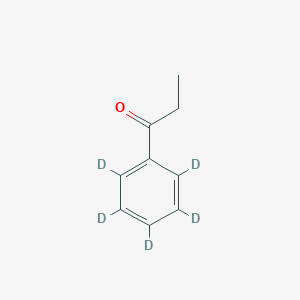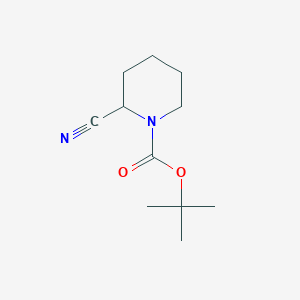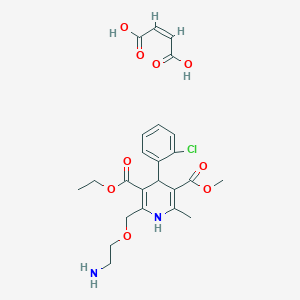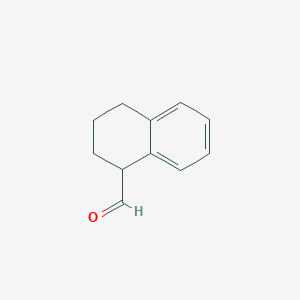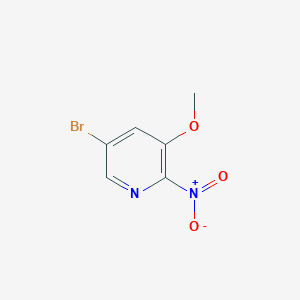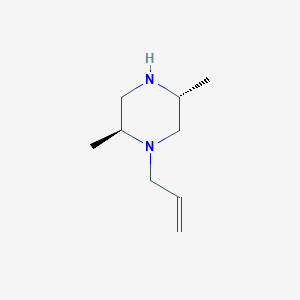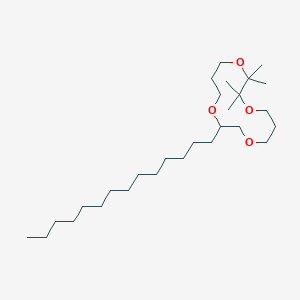
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane, also known as TMC-15, is a cyclic ether compound that has gained significant attention in scientific research due to its unique properties. TMC-15 is a lipophilic molecule that can penetrate the cell membrane and interact with intracellular targets.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane is not fully understood. However, studies have suggested that 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane may interact with intracellular targets, including the endoplasmic reticulum and mitochondria. 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells.
Effets Biochimiques Et Physiologiques
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to have various biochemical and physiological effects. In cancer cells, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to induce cell death and inhibit cell proliferation. In immune cells, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neuronal cells, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to protect against oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has several advantages for lab experiments. It is a lipophilic molecule that can easily penetrate the cell membrane and interact with intracellular targets. 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane is also stable and can be easily synthesized. However, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has not been extensively tested in vivo, and its potential side effects are not known.
Orientations Futures
There are several future directions for 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane research. One potential avenue is to investigate the effects of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane on different cancer types and to explore its potential as a cancer therapy. Another direction is to investigate the effects of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane on the immune system and its potential as an anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane and its potential side effects.
Méthodes De Synthèse
The synthesis of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane involves a multi-step process that starts with the reaction of 1,10-decanediol with 2,2-dimethyl-1,3-propanediol to form a diol intermediate. This intermediate is then reacted with tetradecyl bromide in the presence of potassium carbonate to form the desired product. The final step involves the cyclization of the product using para-toluenesulfonic acid as a catalyst.
Applications De Recherche Scientifique
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been used in various studies to investigate its effects on different cell types, including cancer cells, immune cells, and neuronal cells.
Propriétés
Numéro CAS |
151460-00-3 |
|---|---|
Nom du produit |
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane |
Formule moléculaire |
C28H56O4 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
2,2,3,3-tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane |
InChI |
InChI=1S/C28H56O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-20-26-25-29-21-18-23-31-27(2,3)28(4,5)32-24-19-22-30-26/h26H,6-25H2,1-5H3 |
Clé InChI |
AGCBIBHANSJWDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1COCCCOC(C(OCCCO1)(C)C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCC1COCCCOC(C(OCCCO1)(C)C)(C)C |
Synonymes |
9-Tetradecyl-2,2,3,3-tetramethyl-1,4,8,11-tetraoxacyclotetradecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



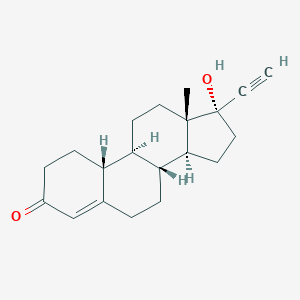
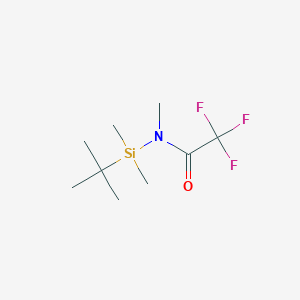
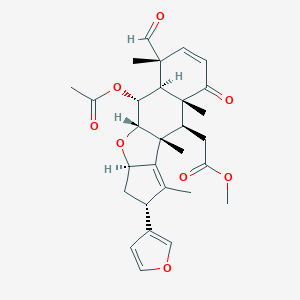
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
